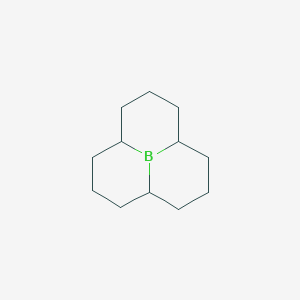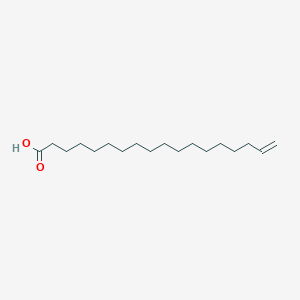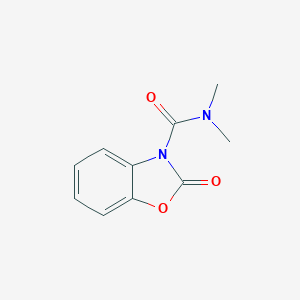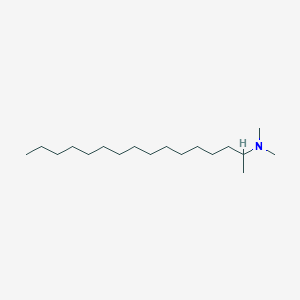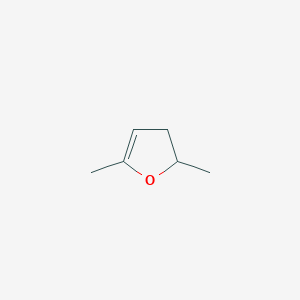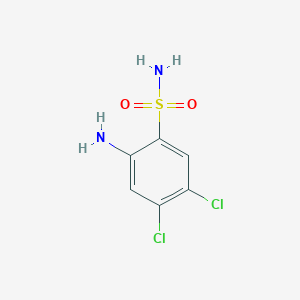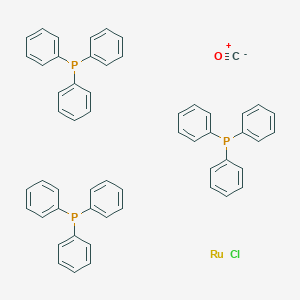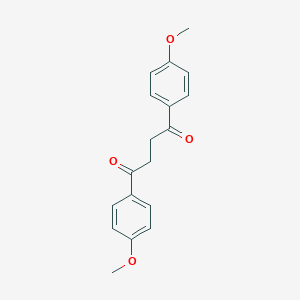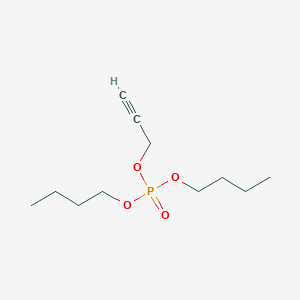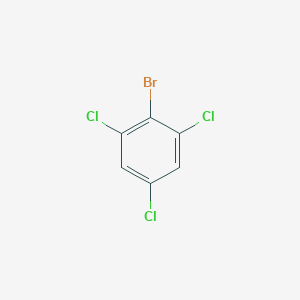![molecular formula C30H26N2O2 B098907 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- CAS No. 15830-97-4](/img/structure/B98907.png)
9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-, also known as mitoxantrone, is a synthetic anthracenedione derivative that has been widely used in the treatment of various types of cancers. Mitoxantrone is a potent cytotoxic agent that works by inhibiting DNA topoisomerases, which are enzymes that are essential for DNA replication and cell division.
Wissenschaftliche Forschungsanwendungen
Mitoxantrone has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancers, including breast cancer, leukemia, lymphoma, and prostate cancer. Mitoxantrone works by inhibiting the activity of DNA topoisomerases, which results in DNA damage and cell death. In addition to its anticancer properties, 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- has also been studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases such as multiple sclerosis.
Wirkmechanismus
Mitoxantrone works by inhibiting the activity of DNA topoisomerases, which are enzymes that are essential for DNA replication and cell division. Specifically, 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- binds to the DNA-topoisomerase complex and stabilizes it in a way that prevents the enzyme from completing its function. This leads to the accumulation of DNA damage, which triggers cell death.
Biochemische Und Physiologische Effekte
Mitoxantrone has a number of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, as well as to suppress the activity of the immune system. Mitoxantrone has also been shown to have cardiotoxic effects, which limit its use in some patients.
Vorteile Und Einschränkungen Für Laborexperimente
Mitoxantrone has several advantages for lab experiments. It is a potent cytotoxic agent that is effective against a wide range of cancer cell lines. It is also relatively easy to synthesize and has a well-established mechanism of action. However, 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, its cardiotoxic effects limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-. One area of interest is the development of novel delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict patient response to 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-. Finally, there is a need for further research on the immunosuppressive properties of 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- and its potential use in the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- involves several steps, starting from the reaction of 1,4-diaminoanthraquinone with 2-bromoethylamine hydrobromide to form 1,4-bis(2-aminoethylamino)anthraquinone. This intermediate is then reacted with 2-phenylethylamine in the presence of acetic acid to yield 9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-. The final product is obtained by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
15830-97-4 |
|---|---|
Produktname |
9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]- |
Molekularformel |
C30H26N2O2 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1,4-bis(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c33-29-23-13-7-8-14-24(23)30(34)28-26(32-20-18-22-11-5-2-6-12-22)16-15-25(27(28)29)31-19-17-21-9-3-1-4-10-21/h1-16,31-32H,17-20H2 |
InChI-Schlüssel |
AOJCELGWFFJVFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Andere CAS-Nummern |
15830-97-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)

